molecular formula C21H37NO3Si B8528037 ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate

Cat. No.: B8528037
M. Wt: 379.6 g/mol
InChI Key: YGTMUGSODQHYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate is a complex organic compound with a molecular formula of C21H37NO3Si It is characterized by the presence of an ethyl ester group, an amino group, and a triisopropylsilyloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the phenyl ring intermediate:

    Amino group introduction: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The triisopropylsilyloxy group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-2-(4-hydroxyphenyl)propanoate: Lacks the triisopropylsilyloxy group, resulting in different reactivity and applications.

    Methyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties and uses.

The uniqueness of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H37NO3Si

Molecular Weight

379.6 g/mol

IUPAC Name

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate

InChI

InChI=1S/C21H37NO3Si/c1-8-24-21(23)20(13-22)19-11-9-18(10-12-19)14-25-26(15(2)3,16(4)5)17(6)7/h9-12,15-17,20H,8,13-14,22H2,1-7H3

InChI Key

YGTMUGSODQHYHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of CoCl2.6H2O in THF was added ethyl 2-cyano-2-(4-((triisopropylsilyloxy)methyl)phenyl)acetate (E200). The mixture was cooled to 0° C. and NaBH4 was added to the mixture in several portions over 30 min. The mixture was stirred at room temperature for 4 h. The reaction was quenched with water. The mixture was filtered and the filtrate extracted twice with ether. The organics were dried (MgSO4), filtered, and evaporated. Column chromatography (SiO2, DCM:EtOH=50:1) gave pure ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate (E201) as a yellow oil.
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